molecular formula C5H7N3O B13812563 Ethanone,1-(1-amino-1H-imidazol-5-YL)-

Ethanone,1-(1-amino-1H-imidazol-5-YL)-

Cat. No.: B13812563
M. Wt: 125.13 g/mol
InChI Key: SHQGAWOMLMONPB-UHFFFAOYSA-N
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Description

Ethanone,1-(1-amino-1H-imidazol-5-YL)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethanone group attached to the imidazole ring, which is substituted with an amino group at the 1-position. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(1-amino-1H-imidazol-5-YL)- can be achieved through several methods. One common approach involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone. This process typically utilizes sodium borohydride in a polar solvent such as water or lower alkyl alcohols .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic reduction processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Ethanone,1-(1-amino-1H-imidazol-5-YL)- .

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(1-amino-1H-imidazol-5-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethanone,1-(1-amino-1H-imidazol-5-YL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone,1-(1-amino-1H-imidazol-5-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,1-(1-amino-1H-imidazol-5-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 1-position of the imidazole ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-aminoimidazol-4-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-4(9)5-2-7-3-8(5)6/h2-3H,6H2,1H3

InChI Key

SHQGAWOMLMONPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CN1N

Origin of Product

United States

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